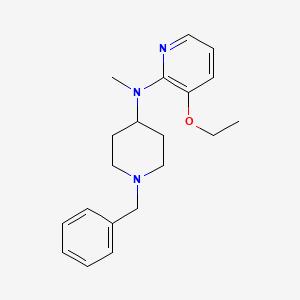

3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

U-99363E is a small molecule drug initially developed by Pharmacia & Upjohn, Inc. It is known for its role as a dopamine D4 receptor modulator. The compound has been studied for its potential therapeutic applications in various diseases, particularly psychotic disorders .

Preparation Methods

The synthetic routes and reaction conditions for U-99363E are not extensively documented in publicly available sources. it is known that the compound belongs to the class of substituted 4-aminopiperidines. The preparation of such compounds typically involves the reaction of piperidine derivatives with appropriate substituents under controlled conditions .

Chemical Reactions Analysis

U-99363E undergoes various chemical reactions, primarily involving its interaction with dopamine D4 receptors. The compound acts as an antagonist, inhibiting the receptor’s activity. Common reagents used in these reactions include quinpirole and PD 168,077, which are agonists, and L-745,870, clozapine, and raclopride, which are antagonists . The major products formed from these reactions are typically related to the modulation of dopamine activity in the brain .

Scientific Research Applications

U-99363E has been extensively studied for its scientific research applications. It has shown high affinity and selectivity for the human dopamine D4 receptor, making it a valuable tool in neuropharmacology research. The compound has been used to investigate the role of dopamine D4 receptors in various neurological and psychiatric conditions, including schizophrenia and attention deficit hyperactivity disorder . Additionally, U-99363E has been utilized in studies exploring the modulation of GABA release in the brain .

Mechanism of Action

The mechanism of action of U-99363E involves its role as a dopamine D4 receptor antagonist. By binding to these receptors, the compound inhibits their activity, leading to a decrease in dopamine-mediated signaling. This modulation of dopamine activity can have various effects on neuronal function and behavior, particularly in the context of psychiatric disorders .

Comparison with Similar Compounds

U-99363E is similar to other substituted 4-aminopiperidine compounds, such as U-101958. Both compounds exhibit high affinity and selectivity for the dopamine D4 receptor . U-99363E is unique in its specific binding properties and its potential therapeutic applications. Other similar compounds include quinpirole and PD 168,077, which are agonists for the dopamine D4 receptor .

Properties

CAS No. |

179556-82-2 |

|---|---|

Molecular Formula |

C20H27N3O |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-ethoxy-N-methylpyridin-2-amine |

InChI |

InChI=1S/C20H27N3O/c1-3-24-19-10-7-13-21-20(19)22(2)18-11-14-23(15-12-18)16-17-8-5-4-6-9-17/h4-10,13,18H,3,11-12,14-16H2,1-2H3 |

InChI Key |

VNSBZWKWQFCKGO-UHFFFAOYSA-N |

SMILES |

CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3 |

Canonical SMILES |

CCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3 |

Key on ui other cas no. |

179556-82-2 |

Synonyms |

3-ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine U 99363 U 99363E U-99363 U-99363E |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-4-[(2S,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1198435.png)

![(5S,5aR,8aS,9R)-8a-fluoro-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5,5a,6,9-tetrahydroisobenzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1198446.png)

![3-(4-Chloro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B1198448.png)